![molecular formula C12H13FN2O3S B13890171 tert-Butyl (7-fluoro-4-hydroxybenzo[d]thiazol-2-yl)carbamate](/img/structure/B13890171.png)
tert-Butyl (7-fluoro-4-hydroxybenzo[d]thiazol-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (7-fluoro-4-hydroxybenzo[d]thiazol-2-yl)carbamate: is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives This compound is characterized by the presence of a tert-butyl carbamate group attached to a 7-fluoro-4-hydroxybenzo[d]thiazole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (7-fluoro-4-hydroxybenzo[d]thiazol-2-yl)carbamate typically involves the following steps:
Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the fluoro and hydroxy groups: These functional groups are introduced via selective fluorination and hydroxylation reactions.
Attachment of the tert-butyl carbamate group: This step involves the reaction of the benzo[d]thiazole derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The fluoro group can be reduced under specific conditions to form a hydrogenated derivative.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.
Major Products:
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a hydrogenated benzo[d]thiazole derivative.
Substitution: Formation of substituted benzo[d]thiazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine:
- Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry:
- Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of tert-Butyl (7-fluoro-4-hydroxybenzo[d]thiazol-2-yl)carbamate involves its interaction with specific molecular targets. The fluoro and hydroxy groups play a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The benzo[d]thiazole core provides structural stability and facilitates the compound’s interaction with biological molecules.
Comparación Con Compuestos Similares
- tert-Butyl (6-bromobenzo[d]thiazol-2-yl)carbamate
- N-(4-tert-butyl-thiazol-2-yl)-4-fluoro-benzamide
Comparison:
- tert-Butyl (7-fluoro-4-hydroxybenzo[d]thiazol-2-yl)carbamate is unique due to the presence of both fluoro and hydroxy groups, which enhance its reactivity and potential biological activity.
- tert-Butyl (6-bromobenzo[d]thiazol-2-yl)carbamate contains a bromine atom, which may confer different reactivity and biological properties.
- N-(4-tert-butyl-thiazol-2-yl)-4-fluoro-benzamide lacks the hydroxy group, which may affect its binding affinity and specificity towards biological targets.
Propiedades
Fórmula molecular |
C12H13FN2O3S |
|---|---|
Peso molecular |
284.31 g/mol |
Nombre IUPAC |
tert-butyl N-(7-fluoro-4-hydroxy-1,3-benzothiazol-2-yl)carbamate |
InChI |
InChI=1S/C12H13FN2O3S/c1-12(2,3)18-11(17)15-10-14-8-7(16)5-4-6(13)9(8)19-10/h4-5,16H,1-3H3,(H,14,15,17) |
Clave InChI |
WIIAGOIEONWISW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=NC2=C(C=CC(=C2S1)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]acetonitrile](/img/structure/B13890089.png)
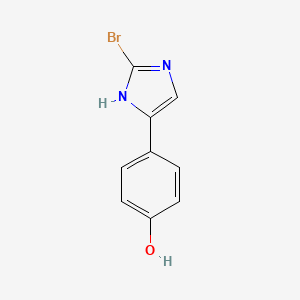
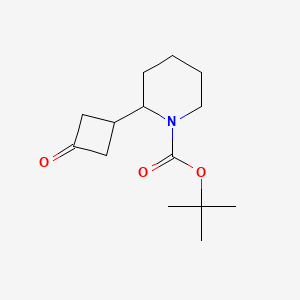
![8-(3,4-dihydro-1H-isoquinolin-2-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13890094.png)
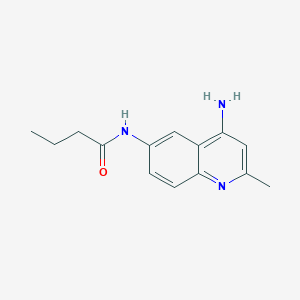

![8-Amino-1,4-dioxaspiro[4.5]decan-7-ol](/img/structure/B13890109.png)
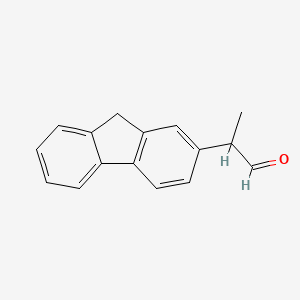
![N-[6-(6,7-dimethoxyquinolin-4-yl)oxynaphthalen-1-yl]-4-methylbenzamide](/img/structure/B13890134.png)
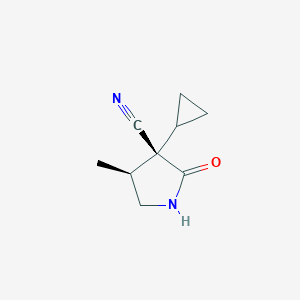
![5-[[Benzyl(methyl)amino]methyl]-2-methylaniline](/img/structure/B13890141.png)

![7-(4-Piperidyl)-1,3-dihydrofuro[3,4-c]pyridine;dihydrochloride](/img/structure/B13890158.png)
![4-[3-Chloro-4-(3-fluoro-benzyloxy)-phenylamino]-6-nitro-quinazoline](/img/structure/B13890170.png)
